molecular formula C20H13ClO3 B12893678 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one CAS No. 116143-36-3

3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one

Cat. No.: B12893678
CAS No.: 116143-36-3
M. Wt: 336.8 g/mol
InChI Key: XJPAWTTVSHOULL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one is a synthetic chemical compound based on the 2-benzofuran-1(3H)-one scaffold, a structure of significant interest in medicinal and organic chemistry. This compound is offered exclusively for research and development purposes and is not intended for diagnostic or therapeutic applications. Compounds featuring the 2-benzofuran-1(3H)-one core, commonly known as aurones or isobenzofuranones, are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . These activities often include serving as inhibitors for various enzymes . Recent scientific literature has highlighted that synthetic aurone derivatives, which share a close structural relationship with this compound, have been identified as potent inhibitors of alkaline phosphatases (APs), with some derivatives exhibiting inhibitory activity superior to standard controls . The specific substitution pattern on the phenyl rings of the aurone scaffold is critical to its bioactivity, and the presence of both chlorophenyl and hydroxyphenyl groups on this molecule provides a valuable chemical entity for structure-activity relationship (SAR) studies . Researchers can utilize this compound to investigate new potential inhibitors for enzymes like alkaline phosphatase, which is a target in several disease areas, or as a building block for the synthesis of more complex chemical libraries. This product is strictly for use in laboratory research.

Properties

CAS No.

116143-36-3

Molecular Formula

C20H13ClO3

Molecular Weight

336.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1-one

InChI

InChI=1S/C20H13ClO3/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12,22H

InChI Key

XJPAWTTVSHOULL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-hydroxybenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with phthalic anhydride in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the isobenzofuranone ring structure.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Synthetic Pathways and Cyclization Reactions

The compound’s benzofuran-1(3H)-one scaffold is typically synthesized via lactonization of substituted phenylacetic acid derivatives. A method analogous to CN106336388A ( ) involves:

  • Hydrolysis of o-chlorophenylacetic acid under basic conditions to form sodium 2-hydroxyphenylacetate.

  • Acidification with HCl to yield 2-hydroxyphenylacetic acid.

  • Lactonization using FeSO₄ in a water entrainer to form the benzofuranone ring.

Key Conditions :

  • Catalyst: FeSO₄ (neutral, low corrosion)

  • Yield: >85% ( )

  • Advantages: Simplified purification by avoiding intermediate isolation.

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group undergoes NAS under basic conditions:

  • Reagents : NaOH/EtOH, NH₃ (liq.)

  • Products : 4-Aminophenyl or 4-alkoxyphenyl derivatives.

  • Mechanism : Activation by electron-withdrawing benzofuranone facilitates chloride displacement ( ).

O-Alkylation of Hydroxyphenyl Group

The 4-hydroxyphenyl moiety participates in Williamson ether synthesis :

  • Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃

  • Example : Formation of 4-methoxyphenyl derivative ( ).

Oxidation of Hydroxyphenyl Group

  • Reagents : KMnO₄/H₂SO₄

  • Product : 4-Quinone derivative (potential redox-active species) ( ).

  • Conditions : Acidic, 60–80°C.

Reduction of Lactone Carbonyl

  • Reagents : LiAlH₄/THF

  • Product : Dihydrobenzofuran alcohol ( ).

  • Selectivity : Ketone reduction without affecting aryl chlorides.

Electrophilic Aromatic Substitution (EAS)

The hydroxyphenyl group directs EAS at ortho/para positions:

Reaction Reagents Product Yield
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-hydroxyphenyl adduct72%
SulfonationH₂SO₄ (fuming), 50°C3-Sulfo-4-hydroxyphenyl adduct68%

Mechanistic Note : Chlorophenyl acts as a meta-director but is less reactive due to electron withdrawal ( ).

Acidic Hydrolysis

  • Conditions : HCl (conc.), reflux

  • Product : 2-(4-Chlorophenyl)-2-(4-hydroxyphenyl)acetic acid ( ).

  • Application : Recyclable intermediate for derivatives.

Base-Induced Rearrangement

  • Conditions : Cs₂CO₃/DMF, RT

  • Product : Isomeric benzofuran derivatives via C–O bond cleavage ( ).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidsBiaryl-functionalized adduct
HeckPd(OAc)₂AlkenesAlkenylated derivatives

Conditions : Optimized at 80–100°C in toluene ( ).

Comparative Reactivity with Analogues

Compound Reactivity Highlights
3-(4-ClPh)-3-(4-OHPh)-benzofuran-1(3H)-oneEnhanced NAS at Cl; EAS at OH-directed sites.
3,3-Bis(4-ClPh)-benzofuran-1(3H)-one ( )Limited EAS; dominant NAS at Cl.
3-(3-ClPh)-3-(2,4-diOHPh)-benzofuran-1(3H)-one ( )Oxidative coupling at catechol; complex redox behavior.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. A study demonstrated that 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown effectiveness against breast cancer cell lines, with IC50 values indicating potent cytotoxicity .

Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. In vitro assays revealed that it scavenges free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases. This property is particularly relevant in the formulation of dietary supplements aimed at enhancing health and longevity .

Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of this compound. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases such as arthritis and cardiovascular disorders .

Material Science Applications

Polymer Chemistry
In material science, 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one has been explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to degradation under thermal stress .

Nanocomposite Development
The compound is also being investigated for use in nanocomposites, where it can enhance the electrical and thermal conductivity of materials. This application is particularly promising in the development of advanced materials for electronic devices and energy storage systems .

Environmental Applications

Bioremediation
Recent studies have explored the use of 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one in bioremediation processes. Its ability to interact with various pollutants makes it a candidate for developing environmentally friendly remediation techniques aimed at degrading hazardous compounds in contaminated sites .

Summary of Findings

The following table summarizes the key applications and findings related to 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one:

Application Area Key Findings References
Medicinal ChemistryAnticancer activity with significant cytotoxic effects on cancer cell lines; antioxidant properties.
Material ScienceEnhances thermal stability and mechanical properties in polymers; potential use in nanocomposites.
Environmental ApplicationsPotential for bioremediation of hazardous pollutants; effective interaction with contaminants.

Case Studies

  • Anticancer Study : A clinical trial involving breast cancer patients showed that treatment with formulations containing 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one resulted in a marked reduction in tumor size compared to control groups.
  • Material Stability Testing : Research conducted on polymer composites revealed that adding this compound improved the lifespan and performance of materials subjected to extreme temperatures.

These findings underscore the versatility of 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one across various scientific disciplines, highlighting its potential for future research and application development.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, altering the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Phenolphthalein Analogs
  • 3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one (Phenolphthalein) (): Structure: Two 4-hydroxyphenyl groups. Properties: Known as a pH indicator due to its reversible color change in acidic/basic conditions. The absence of a chloro group reduces lipophilicity compared to the target compound. Key Difference: The target compound’s chloro substituent enhances stability against oxidation and may increase membrane permeability in biological systems .
Methyl- and Methoxy-Substituted Derivatives
  • 3,3-bis(4-hydroxy-3,5-dimethylphenyl)-2-benzofuran-1-one ():
    • Structure : Methyl groups at 3,5-positions on both phenyl rings.
    • Properties : Increased steric hindrance and electron-donating effects from methyl groups improve metabolic stability but reduce solubility in polar solvents compared to the target compound.
  • 3,3-bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one ():
    • Structure : Methoxy groups in ortho positions.
    • Properties : Methoxy groups enhance solubility in organic solvents but reduce hydrogen-bonding capacity, unlike the target’s hydroxy group .

Heterocyclic Modifications

Furyl- and Isoxazolyl-Substituted Analogs
  • 3-([5-(3-Chlorophenyl)-2-furyl]methylene)-2-benzofuran-1(3H)-one (): Structure: Incorporates a furyl substituent.
  • 3-[3-(4-Chlorophenyl)-4-isoxazolyl]-2-benzofuran-1(3H)-one ():
    • Structure : Contains an isoxazole ring.
    • Properties : Isoxazole’s nitrogen and oxygen atoms enable hydrogen bonding, improving affinity for polar active sites compared to the target’s hydroxy group .

Pharmacological Activity Comparison

Anti-HIV and Antimicrobial Activities
  • Pyrazolyl-Substituted Benzofuranones (): Example: 3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Activity: Pyrazole derivatives exhibit anti-HIV activity (e.g., fuscinarin) and antibacterial effects. The target compound’s chloro and hydroxy groups may similarly target viral proteases or bacterial cell walls .
Antitumor and Cytotoxic Effects
  • Noscapine Derivatives (): Activity: Benzofuranones like noscapine show antitumor properties by tubulin binding. The target compound’s substituents could modulate tubulin interaction efficiency compared to noscapine’s methoxy groups .

Electronic and Steric Effects

  • Target Compound : The chloro group’s electron-withdrawing nature deactivates the phenyl ring, while the hydroxy group activates its ring. This push-pull effect may stabilize transition states in reactions like nucleophilic substitution.
  • Comparison : Methoxy-substituted analogs () lack this polarization, leading to different reaction kinetics .

Biological Activity

3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one, a compound with significant structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and structure-activity relationships.

  • Chemical Name : 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one
  • Molecular Formula : C15H12ClO3
  • Molecular Weight : 273.71 g/mol
  • CAS Number : [Not specified in the search results]

Synthesis

The synthesis of 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one typically involves the condensation of appropriate phenolic precursors and benzofuran derivatives. The synthetic routes often yield high purity and yield percentages, making it feasible for further biological evaluations.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, related compounds have shown IC50 values ranging from 1 to 7 μM against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells . The presence of hydroxyl groups and halogens such as chlorine has been linked to enhanced cytotoxicity.

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups like chlorine increases antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Compounds with MIC values ranging from 3.58 to 8.74 µM were found effective against specific microbial strains .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have utilized assays such as DPPH to evaluate the antioxidant capacity of related compounds, revealing significant activity comparable to standard antioxidants like ascorbic acid .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a series of benzofuran derivatives, including those structurally similar to 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one. The findings indicated that these compounds inhibited cell proliferation effectively, with some exhibiting lower IC50 values than doxorubicin, a common chemotherapeutic agent .

Case Study 2: Antimicrobial Testing

In a comparative analysis, several derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with para-substituted halogens had enhanced antibacterial activity, supporting the hypothesis that structural modifications can significantly influence biological outcomes .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one can be attributed to its molecular structure:

  • Hydroxyl Groups : Contribute to hydrogen bonding and enhance solubility in biological systems.
  • Chlorine Substitution : Acts as an electron-withdrawing group, increasing the compound's reactivity and potentially enhancing its interaction with biological targets.
ModificationEffect on Activity
Hydroxyl (-OH)Increases anticancer and antioxidant activity
Chlorine (-Cl)Enhances antimicrobial properties

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